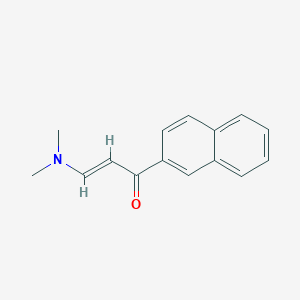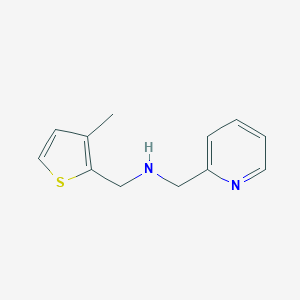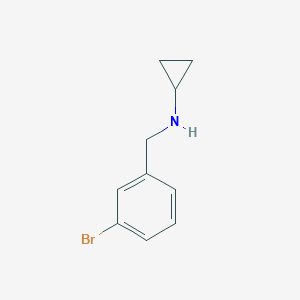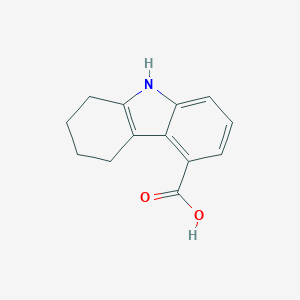
2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid, also known as THCA, is a chemical compound that has recently gained attention in scientific research. THCA is a heterocyclic compound that belongs to the carbazole family. It has been found to have promising applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism Of Action
The mechanism of action of 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid is still not fully understood. However, it is believed that 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid exerts its effects by interacting with various receptors in the body, including the serotonin receptor, the dopamine receptor, and the cannabinoid receptor. 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid has also been found to inhibit the activity of certain enzymes in the body, which may contribute to its therapeutic effects.
Biochemical And Physiological Effects
2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid has been found to have various biochemical and physiological effects. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid has also been found to have anxiolytic and antidepressant effects. Additionally, 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid has been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its therapeutic effects.
Advantages And Limitations For Lab Experiments
2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid is also stable under a wide range of conditions, making it a suitable compound for various experiments. However, 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid can be expensive to synthesize, which may limit its use in certain experiments.
Future Directions
There are several future directions for 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid research. One direction is to further explore its potential as an anti-cancer agent. 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid has been found to exhibit promising anti-cancer properties in various studies, and further research in this area may lead to the development of new cancer treatments. Another direction is to investigate its potential as a treatment for neurodegenerative diseases. 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid has been found to exhibit neuroprotective properties, and further research in this area may lead to the development of new therapies for these diseases. Additionally, there is a need for more research on the mechanism of action of 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid, as a better understanding of how it exerts its effects may lead to the development of more effective treatments.
Synthesis Methods
2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid can be synthesized through various methods, including the Pictet-Spengler reaction, the Fischer indole synthesis, and the Bischler-Napieralski reaction. The most commonly used method for synthesizing 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid is the Pictet-Spengler reaction, which involves the condensation of tryptamine and an aldehyde in the presence of a Lewis acid catalyst. The reaction yields 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid as the major product.
Scientific Research Applications
2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid has been found to have a wide range of scientific research applications. It has been studied for its potential use as an anti-cancer agent, anti-inflammatory agent, and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid has also been studied for its potential use in the development of new drugs, as it has been found to exhibit a high affinity for certain receptors in the body.
properties
CAS RN |
784143-99-3 |
|---|---|
Product Name |
2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid |
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
6,7,8,9-tetrahydro-5H-carbazole-4-carboxylic acid |
InChI |
InChI=1S/C13H13NO2/c15-13(16)9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h3,5,7,14H,1-2,4,6H2,(H,15,16) |
InChI Key |
JATFYKRYLHPWLZ-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(C=CC=C3N2)C(=O)O |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=CC=C3N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-methylthiophen-2-yl)methylamino]benzoic Acid](/img/structure/B183652.png)
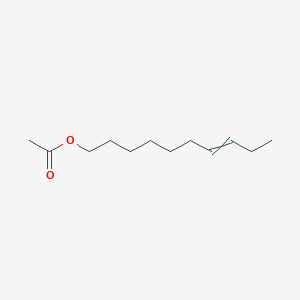
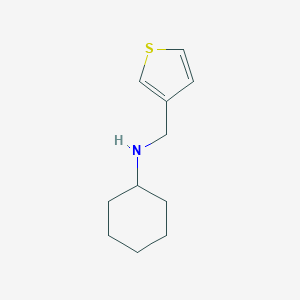
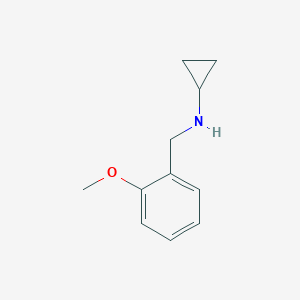
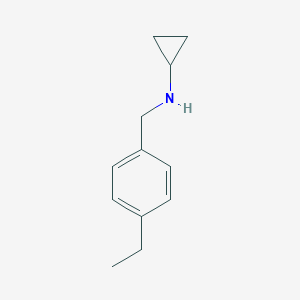
![N-[2-(dimethylamino)ethyl]-N-(4-methylbenzyl)amine](/img/structure/B183661.png)
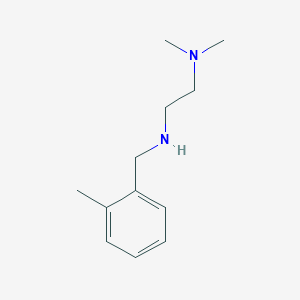
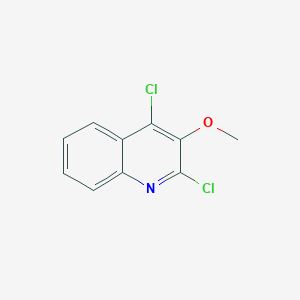
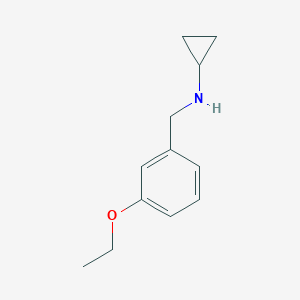
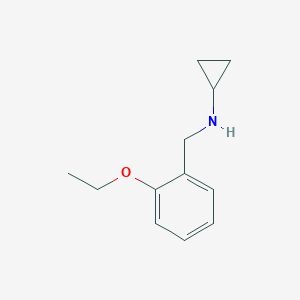
![N,N-Dimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine](/img/structure/B183669.png)
